4-Bromo-1,8-dichloroisoquinoline
CAS No.:
Cat. No.: VC17194057
Molecular Formula: C9H4BrCl2N
Molecular Weight: 276.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4BrCl2N |
|---|---|
| Molecular Weight | 276.94 g/mol |
| IUPAC Name | 4-bromo-1,8-dichloroisoquinoline |
| Standard InChI | InChI=1S/C9H4BrCl2N/c10-6-4-13-9(12)8-5(6)2-1-3-7(8)11/h1-4H |
| Standard InChI Key | QKWHDONMXQZHSV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=NC=C2Br)Cl |
Introduction
Chemical Structure and Physicochemical Properties
4-Bromo-1,8-dichloroisoquinoline belongs to the isoquinoline family, a class of heterocyclic aromatic compounds. Its molecular structure comprises a fused benzene and pyridine ring, with bromine and chlorine atoms occupying distinct positions to influence electronic and steric properties. The compound’s IUPAC name, 4-bromo-1,8-dichloroisoquinoline, reflects the substitution pattern critical to its chemical behavior.
Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₄BrCl₂N | |
| Molecular Weight | 276.94 g/mol | |
| SMILES Notation | C1=CC2=C(C(=C1)Cl)C(=NC=C2Br)Cl | |
| InChI Key | QKWHDONMXQZHSV-UHFFFAOYSA-N |
The presence of electron-withdrawing halogens at the 1,8-positions enhances electrophilic reactivity, making the compound amenable to nucleophilic substitution reactions. This property is pivotal in synthetic applications, where it serves as a precursor for complex molecules .
Biological Activity and Mechanistic Insights
Halogenated isoquinolines are renowned for their bioactive potential. While direct studies on 4-bromo-1,8-dichloroisoquinoline are sparse, related compounds exhibit:
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Antimicrobial Effects: Halogen atoms enhance membrane permeability, disrupting microbial cell walls.
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Anticancer Properties: Bromine and chlorine substituents may interfere with DNA replication or enzyme function in cancer cells .
Mechanism of Action
The compound likely acts as an enzyme inhibitor, leveraging its electrophilic sites to bind biological targets. For instance, glutathione S-transferases (GSTs), overexpressed in cancers, are modulated by brominated naphthalimide analogs . Although 4-bromo-1,8-dichloroisoquinoline’s specific targets are unconfirmed, its structural similarity to GST substrates suggests potential utility in fluorescence-based cancer diagnostics .
Applications in Medicinal Chemistry and Drug Development
4-Bromo-1,8-dichloroisoquinoline’s primary value lies in its role as a synthetic intermediate:
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Building Block: Serves as a precursor for antiviral and anticancer agents. For example, 5-bromo-1,3-dichloroisoquinoline derivatives show promise against HIV.
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Enzyme Probes: Analogous brominated compounds enable visualization of GST activity in live cells, aiding cancer research .
Recent advances in materials science highlight its potential in photoresponsive polymers. For instance, 4-bromo-1,8-naphthalic anhydride copolymers exhibit room-temperature phosphorescence, suggesting applications in sensors or optoelectronics .
Comparative Analysis of Structural Isomers
The positioning of halogens profoundly impacts chemical behavior. Key isomers include:
The 1,8-dichloro configuration enhances steric hindrance, potentially reducing reactivity compared to 1,6- and 1,7-isomers. This difference underscores the need for precise synthetic control to optimize desired properties .
Future Research Directions
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Synthetic Optimization: Develop regioselective methods to minimize isomer formation.
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Biological Target Identification: Screen against enzyme libraries to elucidate mechanisms.
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Material Science Applications: Explore phosphorescent properties for optoelectronic devices .
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Toxicological Studies: Assess acute and chronic toxicity in model organisms.
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